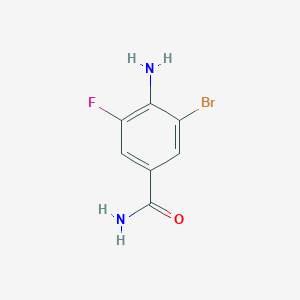
2-Hydroxy-6-isopropylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-isopropylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group at the 2-position, an isopropyl group at the 6-position, and a carboxylic acid group at the 4-position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-isopropylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of chloral and inorganic salt liquid with p-isopropoxyphenylamine and strong hydrochloric acid, followed by the addition of hydroxylamine hydrochloride. This results in the formation of 4-isopropyloximinoacetamide, which is then treated with strong sulfuric acid, heated, stirred, and cooled to obtain 5-isopropyl-isatin. The final step involves the reaction of 5-isopropyl-isatin with chloracetone and subsequent neutralization with acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-6-isopropylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydroxy and carboxylic acid groups can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-6-isopropylquinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Research has explored its potential as an anticancer agent and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-6-isopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die 2-Hydroxy-6-Isopropylchinolin-4-carbonsäure ähneln, gehören:
- 2-Hydroxychinolin-4-carbonsäure
- 6-Isopropylchinolin-4-carbonsäure
- 2-Hydroxy-3-methylchinolin-4-carbonsäure
Einzigartigkeit
Was 2-Hydroxy-6-Isopropylchinolin-4-carbonsäure von diesen ähnlichen Verbindungen unterscheidet, ist das Vorhandensein sowohl der Hydroxy- als auch der Isopropylgruppen, die einzigartige chemische Eigenschaften und Reaktivität verleihen. Diese Kombination erhöht sein Potenzial für vielfältige Anwendungen in der wissenschaftlichen Forschung und Industrie .
Eigenschaften
Molekularformel |
C13H13NO3 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
2-oxo-6-propan-2-yl-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-7(2)8-3-4-11-9(5-8)10(13(16)17)6-12(15)14-11/h3-7H,1-2H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
FICCGZKDZTUZIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)NC(=O)C=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



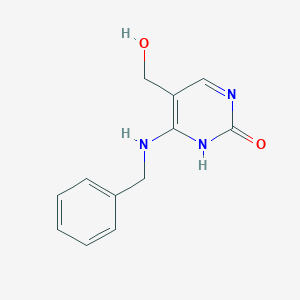
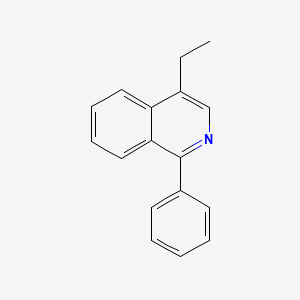


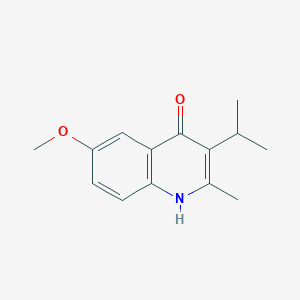


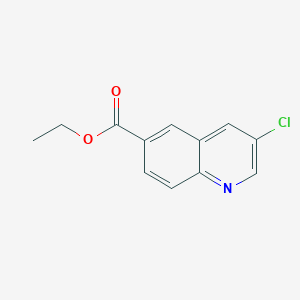


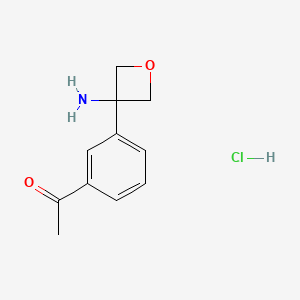
![7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11877446.png)
